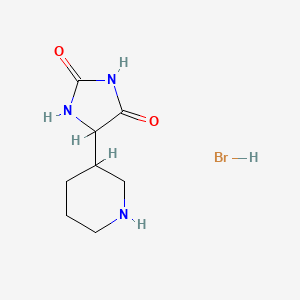

5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide

Description

5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide is a hydrobromide salt of a hydantoin derivative featuring a piperidin-3-yl substituent at the 5-position of the imidazolidine-2,4-dione core. The hydantoin moiety (imidazolidine-2,4-dione) is a well-known heterocyclic scaffold in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition, receptor modulation, and UV absorption properties .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-piperidin-3-ylimidazolidine-2,4-dione;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.BrH/c12-7-6(10-8(13)11-7)5-2-1-3-9-4-5;/h5-6,9H,1-4H2,(H2,10,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRCFAVEIPJUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2C(=O)NC(=O)N2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide typically involves the reaction of piperidine derivatives with imidazolidine-2,4-dione under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to form the hydrobromide salt . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives, while reduction can produce various piperidine derivatives .

Scientific Research Applications

5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Employed in biochemical assays and studies involving enzyme activity.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications .

Comparison with Similar Compounds

Piperidine/Piperazine-Containing Hydantoins

- Phenylpiperazine-Hydantoin Derivatives (e.g., compounds 5–9 in ): These derivatives feature a hydantoin core substituted with benzylidene groups and piperazine fragments. For example, compound 5 [(Z)-3-(3-(4-(2-ethoxyphenyl)piperazin-1-yl)-2-hydroxypropyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione] exhibits high affinity for α1-adrenergic and serotonin receptors (Ki values in the nanomolar range) .

Solid Forms of Piperazinyl Imidazolidinediones ():

A patent describes a cyclopropyl-piperazinyl imidazolidinedione derivative optimized for solid-state stability. The piperazine ring in this compound may confer stronger hydrogen-bonding interactions compared to the piperidine group in the target compound, affecting crystallization and bioavailability .

5-Arylideneimidazolidine-2,4-diones

- (Z)-5-((E)-3-Phenylallylidene)imidazolidine-2,4-dione Derivatives (): These UV filters, such as 4f–4h, exhibit λmax values similar to avobenzone (310–360 nm) due to extended conjugation from arylidene substituents.

- Aplysinopsins (): Natural 5-(indol-3-ylmethylidene)hydantoins demonstrate marine-derived bioactivity. The piperidinyl group in the target compound replaces the indole moiety, likely shifting activity from natural product-like cytotoxicity to central nervous system (CNS) receptor modulation .

Brominated Hydantoin Derivatives

- In contrast, the hydrobromide salt in the target compound is ionically bound, improving safety while maintaining halogen-related stability .

5-(Bromomethylene)imidazolidine-2,4-dione ():

The bromomethylene substituent creates a planar, electron-deficient system, differing from the piperidinyl group’s three-dimensional basicity. This contrast highlights how halogen placement affects reactivity and target engagement .

Physicochemical and Pharmacological Comparisons

Table 1. Key Properties of Selected Hydantoin Derivatives

Biological Activity

5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring attached to an imidazolidine-2,4-dione structure. This configuration is known for its ability to interact with biological targets, particularly enzymes and receptors involved in disease processes.

Anticancer Properties

Research indicates that derivatives of imidazolidine-2,4-dione exhibit promising anticancer activities. In one study, compounds similar to 5-(piperidin-3-yl)imidazolidine-2,4-dione were evaluated for their cytotoxic effects on various cancer cell lines, including squamous cell carcinomas (HSC-2, HSC-4) and promyelocytic leukemia (HL-60). The results showed that certain derivatives had submicromolar IC50 values, indicating strong cytotoxicity against malignant cells while displaying selectivity over normal cells .

Table 1: Cytotoxic Activity of Imidazolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 5-(Piperidin-3-yl)imidazolidine-2,4-dione | HSC-2 | <1.0 | 10 |

| 5-(Piperidin-3-yl)analog A | HSC-4 | <0.5 | 12 |

| 5-(Piperidin-3-yl)analog B | HL-60 | <0.8 | 15 |

The selectivity index (SI) is crucial as it indicates the compound's ability to preferentially target cancer cells over normal cells. An SI value greater than 10 is considered noteworthy.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Initial screening against various bacterial strains revealed significant activity, particularly against Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that some derivatives were effective at low concentrations, suggesting their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-(Piperidin-3-yl)imidazolidine-2,4-dione | E. coli | 32 |

| 5-(Piperidin-3-yl)analog C | S. aureus | 16 |

| 5-(Piperidin-3-yl)analog D | P. aeruginosa | 64 |

The mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the imidazolidine moiety interacts with cellular targets such as enzymes involved in cell proliferation and apoptosis pathways. For instance, the agonistic activity on human caseinolytic protease P (HsClpP) has been explored as a potential anticancer strategy due to its role in mitochondrial homeostasis .

Case Studies

- Cytotoxicity Study : A study conducted on various analogs of imidazolidine derivatives showed that modifying substituents on the piperidine ring significantly altered cytotoxic properties. The most potent analogs demonstrated IC50 values significantly lower than those of standard chemotherapeutics .

- Antimicrobial Efficacy : In a qualitative screening involving multiple bacterial strains, derivatives exhibited varying degrees of inhibition zones, with some compounds outperforming traditional antibiotics like norfloxacin against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide?

- Methodological Answer : Synthesis typically involves condensation reactions under phase transfer catalysis (solid-liquid), using solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid. Reaction conditions (e.g., temperature, solvent ratios) must be optimized to achieve yields >70%. For example, analogous imidazopyridinone derivatives are synthesized by adjusting water-ethanol solvent ratios and reaction times to minimize side products .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS-compliant protocols:

- Inhalation : Work in a fume hood; use respiratory protection if airborne particles are generated.

- Skin contact : Wear nitrile gloves; rinse immediately with water for 15 minutes.

- Storage : Store in a cool, dry place, segregated from oxidizing agents. Refer to safety data sheets (SDS) for analogous brominated compounds for hazard classification guidance .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm piperidine and imidazolidine ring connectivity.

- IR spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- Elemental analysis : Ensure stoichiometric alignment with theoretical values (e.g., C, H, N content) .

Q. How can reaction conditions be optimized to improve yield?

- Methodological Answer : Systematic variation of parameters:

- Temperature : Test 60–100°C to balance reaction rate and decomposition.

- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) to stabilize intermediates.

- Catalyst loading : Optimize p-toluenesulfonic acid at 5–10 mol% to avoid over-acidification .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Employ sequential steps:

- Liquid-liquid extraction : Use dichloromethane (DCM) to separate organic layers.

- Recrystallization : Ethanol-water mixtures (3:1 v/v) enhance crystal purity.

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (10–50%) to remove brominated byproducts .

Advanced Research Questions

Q. How can computational chemistry guide reaction design for this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. Tools like ICReDD’s reaction path search methods predict optimal conditions (e.g., solvent effects, activation energies) and validate results experimentally. This reduces trial-and-error by >50% in method development .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Cross-validate using:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in piperidine/imidazolidine regions.

- X-ray crystallography : Confirm absolute configuration if crystalline.

- Dynamic NMR : Assess conformational flexibility in solution that may cause spectral discrepancies .

Q. What role do aryl halide informer libraries play in method development?

- Methodological Answer : Screen against the Aryl Halide Chemistry Informer Library (e.g., compound X9) to evaluate substrate generality. Compare reactivity across halogenated analogs to identify steric/electronic bottlenecks. This identifies robust conditions for cross-coupling or nucleophilic substitution steps .

Q. How to design experiments for mechanistic studies of its reactions?

- Methodological Answer : Combine:

- Kinetic profiling : Monitor intermediate formation via in-situ FTIR or LC-MS.

- Isotopic labeling : Use deuterated solvents (e.g., DMF-d7) to track proton transfer steps.

- Computational modeling : Correlate experimental activation energies with calculated barriers .

Q. How to address low reproducibility in scaled-up synthesis?

- Methodological Answer : Conduct a scale-up risk assessment:

- Heat/mass transfer : Use microreactors for exothermic steps to maintain temperature control.

- Catalyst deactivation : Pre-treat reagents with molecular sieves to remove trace moisture.

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.